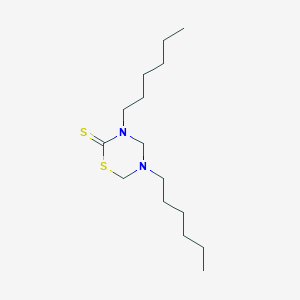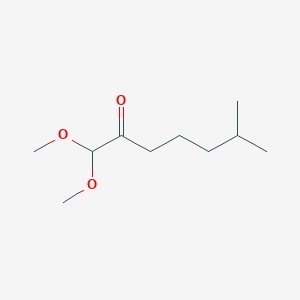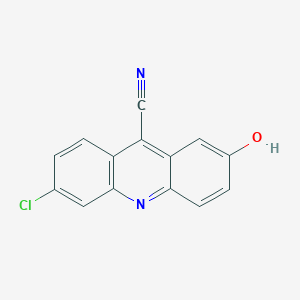
9-Acridinecarbonitrile, 6-chloro-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinecarbonitrile,6-chloro-2-hydroxy- is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used industrially as pigments and dyes since the nineteenth century .
Métodos De Preparación
The synthesis of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
9-Acridinecarbonitrile,6-chloro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
9-Acridinecarbonitrile,6-chloro-2-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Mecanismo De Acción
The primary mechanism of action of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anticancer activity, where it inhibits topoisomerase or telomerase enzymes .
Comparación Con Compuestos Similares
9-Acridinecarbonitrile,6-chloro-2-hydroxy- can be compared with other acridine derivatives such as:
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe for DNA and pH gradients.
Amsacrine (m-AMSA): An acridine derivative used in clinical studies for its anticancer properties.
Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 9-Acridinecarbonitrile,6-chloro-2-hydroxy-.
Propiedades
Fórmula molecular |
C14H7ClN2O |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
6-chloro-2-hydroxyacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-8-1-3-10-12(7-16)11-6-9(18)2-4-13(11)17-14(10)5-8/h1-6,18H |
Clave InChI |
ZGSKTDCLJGMYDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


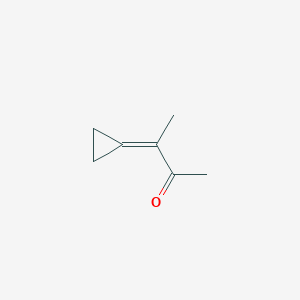
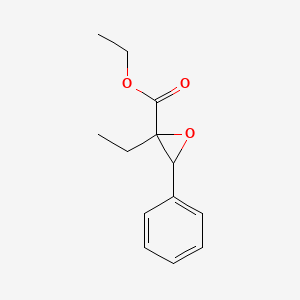

![Thymine,[methyl-3H]](/img/structure/B13805599.png)

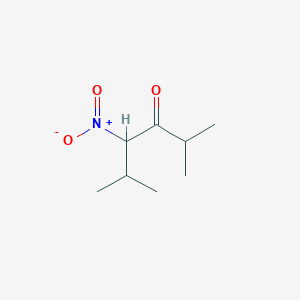
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
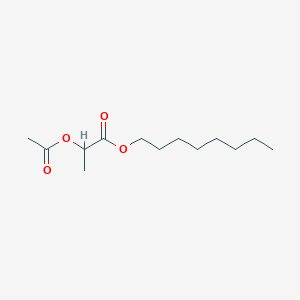
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
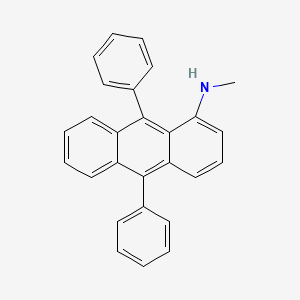
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
